N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide
Description
N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). Its structure includes a phenyl group at position 1, a carboxamide moiety at position 3, and a methyl substitution on the carboxamide nitrogen. Its structural framework allows for diverse substitutions, enabling exploration of structure-activity relationships (SARs).
Properties
IUPAC Name |
N-methyl-4-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-13-12(17)11-10(16)7-8-15(14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRJIKVWZFIPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This reaction forms a dihydropyridazine intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the dihydropyridazine intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural features and molecular properties of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide and its analogues:
*Estimated based on molecular formula (e.g., C₁₃H₁₁N₃O₂ for the target compound).
Key Observations:
- The 3-chlorophenyl and 2,4-dimethoxyphenyl groups in create a mixed electronic profile: the chloro group withdraws electrons, while methoxy groups donate electrons, influencing binding affinity and metabolic stability . The 4-methylphenyl group in increases lipophilicity compared to the parent phenyl group, which may improve membrane permeability .
Carboxamide Modifications :
Pharmacological and Physicochemical Implications
Solubility and Bioavailability:
- The target compound’s methyl group and phenyl ring likely result in moderate lipophilicity (clogP ~2.5 estimated), balancing solubility and membrane permeability.
- The benzothiazole analogue exhibits higher molecular weight (362.407 g/mol) and lower aqueous solubility due to its fused aromatic system .
Biological Activity
N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide is a chemical compound characterized by its unique structure, which includes a phenyl group and a pyridazine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 147920-37-4
Biological Activity
The biological activity of this compound has been investigated in various studies. Below are key findings regarding its pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and the modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines and may modulate signaling pathways involved in inflammatory responses .
Study 1: Antimicrobial Efficacy
A study published in Molecules examined the antimicrobial effects of N-methyl derivatives against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant bacterial infections .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-methyl derivative | MRSA | 32 |
| N-methyl derivative | Streptococcus pneumoniae | 64 |
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested against human breast cancer cells (MCF7). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. This suggests a strong potential for development into an anticancer drug .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF7 | 15 | 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
